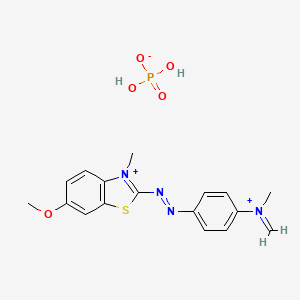
2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the azo group, and the addition of the dimethylammonio group. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and dimethylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction typically produces amines.
科学研究应用
Dye Chemistry
The compound is primarily utilized as a dye due to its vibrant color and stability. Its applications include:
- Textile Industry : Used in dyeing fabrics due to its ability to produce vivid colors.
- Biological Staining : Employed in histology for staining tissues and cells, allowing for better visualization under a microscope.
Biological Assays
Due to its fluorescent properties, this compound is used in various biological assays:
- Antioxidant Activity : Studies have shown that derivatives of benzothiazolium compounds exhibit antioxidant properties. The compound can be used in assays to evaluate the antioxidant capacity of different substances .
- Cell Viability Studies : It has been utilized in cell viability assays where the compound's uptake by cells can be measured using fluorescence techniques.
Therapeutic Applications
Research is ongoing into the therapeutic potential of this compound:
- Anticancer Activity : Preliminary studies suggest that benzothiazolium derivatives may have anticancer properties. The mechanism involves inducing apoptosis in cancer cells, making it a candidate for further pharmacological studies .
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating potential use as an antimicrobial agent.
Case Study 1: Antioxidant Properties
A study investigated the antioxidant activity of several benzothiazolium compounds, including 2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate). The results indicated significant free radical scavenging activity, suggesting potential applications in food preservation and health supplements .
Case Study 2: Anticancer Potential
Research published in a peer-reviewed journal demonstrated that this compound could inhibit the growth of specific cancer cell lines. The study highlighted its mechanism of action through apoptosis induction and cell cycle arrest, paving the way for future drug development .
Summary Table of Applications
作用机制
The mechanism of action of 2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol
Uniqueness
Compared to similar compounds, 2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
生物活性
2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate, commonly referred to as "Compound A," is a synthetic azo dye with potential applications in various biological and chemical processes. This compound is notable for its structural characteristics, which include an azo group (-N=N-) that contributes to its color properties and potential biological activities.
- Molecular Formula : C₁₇H₁₉N₄O₃PS
- Molecular Weight : 438.52 g/mol
- CAS Number : 15000-59-6
- Solubility : Very soluble in N,N-Dimethylformamide; soluble in methanol; sparingly soluble in glacial acetic acid .
The biological activity of Compound A is largely attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The azo group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components.
Biological Activity
Research indicates that Compound A exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that azo compounds often possess antimicrobial properties. For instance, derivatives of azo dyes have been tested against various bacterial strains, demonstrating inhibitory effects .
- Compound A has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- Antioxidant Properties :
- Cytotoxicity :
Case Studies and Research Findings
属性
CAS 编号 |
85283-86-9 |
|---|---|
分子式 |
C17H20N4O5PS+ |
分子量 |
423.4 g/mol |
IUPAC 名称 |
dihydrogen phosphate;[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]phenyl]-methyl-methylideneazanium |
InChI |
InChI=1S/C17H18N4OS.H3O4P/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-5(2,3)4/h5-11H,1H2,2-4H3;(H3,1,2,3,4)/q+2;/p-1 |
InChI 键 |
ZPLLEJNTGHOMJM-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)[N+](=C)C.OP(=O)(O)[O-] |
相关CAS编号 |
38901-83-6 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















